molecular formula C24H16N2O2 B2644661 2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile CAS No. 478033-33-9

2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile

Cat. No.: B2644661
CAS No.: 478033-33-9
M. Wt: 364.404
InChI Key: HSWHNNKKSISUHH-YZSQISJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile is an organic compound with the molecular formula C24H16N2O2 and a molar mass of 364.4 g/mol This compound is known for its unique structure, which includes a furan ring, a nitrile group, and a phenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile typically involves the condensation of 4-phenoxybenzaldehyde with 2-amino-5-phenyl-3-furonitrile under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile
  • 2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile
  • 2-{[(E)-(4-bromophenyl)methylidene]amino}-5-phenyl-3-furonitrile

Uniqueness

2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile stands out due to its phenoxyphenyl moiety, which imparts unique chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its overall efficacy in various applications .

Properties

IUPAC Name

2-[(E)-(4-phenoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O2/c25-16-20-15-23(19-7-3-1-4-8-19)28-24(20)26-17-18-11-13-22(14-12-18)27-21-9-5-2-6-10-21/h1-15,17H/b26-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWHNNKKSISUHH-YZSQISJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=C(C=C3)OC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=C(C=C3)OC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.